molecular formula C12H22O3 B6235302 4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid, Mixture of diastereomers CAS No. 1247554-05-7

4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid, Mixture of diastereomers

Cat. No. B6235302
CAS RN: 1247554-05-7
M. Wt: 214.3
InChI Key:
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Description

4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid is a complex organic compound. It contains a total of 37 bonds, including 15 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 six-membered ring. The molecule also includes 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aliphatic ether .


Molecular Structure Analysis

The molecule has two chiral centers, which means it can exist as different stereoisomers . These stereoisomers are not mirror images of each other and are non-superimposable, making them diastereomers . When a substituent is added to a cyclohexane ring, the two possible chair conformations created during a ring flip are not equally stable . In the case of substituted cyclohexanes, the conformation where the substituent is in the equatorial position is more stable .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid involves the protection of the carboxylic acid group, followed by the addition of a tert-butyl group and a methoxy group to the cyclohexane ring. The final step involves the removal of the protecting group to yield the desired product.", "Starting Materials": [ "Cyclohexanone", "Bromoacetic acid", "Methanol", "Tert-butyl bromide", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Protection of carboxylic acid group by reacting bromoacetic acid with cyclohexanone in the presence of sodium hydroxide to yield 4-bromoacetylcyclohexanone.", "Step 2: Addition of tert-butyl group by reacting 4-bromoacetylcyclohexanone with tert-butyl bromide in the presence of potassium carbonate and DMF to yield 4-tert-butyl-1-bromoacetylcyclohexanone.", "Step 3: Addition of methoxy group by reacting 4-tert-butyl-1-bromoacetylcyclohexanone with methanol in the presence of sodium bicarbonate to yield a mixture of diastereomers of 4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid.", "Step 4: Removal of protecting group by reacting the mixture of diastereomers with hydrochloric acid in diethyl ether to yield the desired product, 4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid." ] }

CAS RN

1247554-05-7

Product Name

4-tert-butyl-1-methoxycyclohexane-1-carboxylic acid, Mixture of diastereomers

Molecular Formula

C12H22O3

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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